Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl 2-pyrrolidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate: This compound has a similar structure but contains a morpholine ring instead of a pyrrolidine ring.
Tert-butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate: This compound has an amino group instead of the bromo and chloro substituents on the phenyl ring.
Properties
Molecular Formula |
C15H19BrClNO2 |
---|---|
Molecular Weight |
360.67 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
RFTFAEUKVICIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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